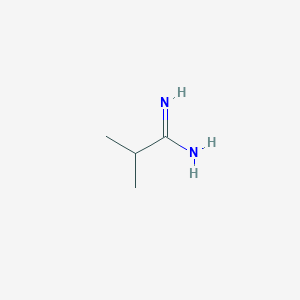

(1-Amino-2-methylpropylidene)azanium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

(1-amino-2-methylpropylidene)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAJNMAAXXIADY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=[NH2+])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422837 | |

| Record name | (1-amino-2-methylpropylidene)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-10-4 | |

| Record name | (1-amino-2-methylpropylidene)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Classification in Advanced Chemical Research

Systematic IUPAC and Common Academic Nomenclatures of 2-Methylpropanimidamide and its Derivatives

The formal identification of a chemical compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, which provides a systematic method for naming. Alongside this, common or trivial names are frequently used in academic and industrial literature for brevity. 2-Methylpropanimidamide is the systematic IUPAC name for the compound with the chemical formula C₄H₁₀N₂. nih.gov It is also widely known by several synonyms, including isobutyramidine and 2-methylpropionamidine. nih.gov

The core structure of 2-Methylpropanimidamide serves as a scaffold for various derivatives, which are instrumental in diverse research and application areas. These derivatives are named based on the modification to the parent structure. For instance, the introduction of a hydroxyl group on the nitrogen results in N'-hydroxy-2-methylpropanimidamide, a compound also referred to as isobutyramide (B147143) oxime. Dimerization and modification can lead to more complex structures, such as 2,2'-Azobis[2-methyl-propanimidamide] dihydrochloride (B599025), a well-known free-radical initiator. nih.govnih.gov The nomenclature for these compounds reflects their intricate structures.

The following interactive table summarizes the IUPAC names and common synonyms for 2-Methylpropanimidamide and some of its notable derivatives.

| Compound Name/Synonym | Molecular Formula | Type | Reference |

| IUPAC: 2-Methylpropanimidamide | C₄H₁₀N₂ | Parent Compound | nih.gov |

| Synonym: Isobutyramidine | C₄H₁₀N₂ | Parent Compound | nih.gov |

| Synonym: 2-Methylpropionamidine | C₄H₁₀N₂ | Parent Compound | nih.gov |

| IUPAC: 2-Methylpropanimidamide hydrochloride | C₄H₁₁ClN₂ | Salt | cymitquimica.comchemicalbook.com |

| IUPAC: (Z)-N'-hydroxy-2-methylpropanimidamide | C₄H₁₀N₂O | Derivative | fluorochem.co.uk |

| Synonym: Isobutyramide oxime | C₄H₁₀N₂O | Derivative | |

| IUPAC: 2-hydroxy-2-methylpropanimidamide | C₄H₁₀N₂O | Derivative | chemsrc.com |

| IUPAC: 2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | C₈H₂₀Cl₂N₆ | Derivative | nih.govnih.gov |

| Common Name: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) | C₈H₂₀Cl₂N₆ | Derivative | wikipedia.org |

Classification within Amidine Chemical Space

Amidines are a class of organic compounds characterized by the functional group RC(=NR')NR''R''', where R can be various substituents. wikipedia.org They are formally considered derivatives of oxoacids, specifically as the imine derivatives of amides. wikipedia.org 2-Methylpropanimidamide, with its (CH₃)₂CH-C(=NH)NH₂ structure, is a quintessential example of a carboxamidine (or carboximidamide), the most common type of amidine in organic chemistry. wikipedia.org

A key chemical feature of amidines is their high basicity, which significantly exceeds that of amides. wikipedia.org They are recognized as one of the strongest classes of uncharged organic bases. wikipedia.org This enhanced basicity arises from the ability of the amidine group to delocalize the positive charge over both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium ion. wikipedia.org This characteristic is fundamental to their chemical reactivity and their utility in synthesis and medicinal chemistry. sphinxsai.commdpi.com

The broad class of amidines is systematically subdivided based on the substitution pattern on the nitrogen atoms. This classification, outlined by Shriner and Neumann, categorizes amidines into five general types, which helps in predicting their steric and electronic properties. dergipark.org.trnih.govresearchgate.net

2-Methylpropanimidamide falls into the "unsubstituted" subclass, as both nitrogen atoms are primary amines. The nature and number of substituents have a profound impact on the amidine's basicity, nucleophilicity, and its potential to act as a ligand for metal ions. core.ac.uk For example, substituted amidines are widely used as non-nucleophilic strong bases in organic synthesis and as precursors for creating aza-heterocycles. mdpi.comscielo.br The amidine moiety is a significant pharmacophore found in numerous therapeutic agents, highlighting the chemical significance of this structural class. mdpi.comnih.gov

The table below details the structural subclasses of amidines.

| Subclass | General Structure | Description | Significance |

| Unsubstituted | R-C(=NH)NH₂ | Both nitrogen atoms are unsubstituted. 2-Methylpropanimidamide is an example. | Serve as fundamental building blocks for more complex amidines and heterocycles. |

| Monosubstituted | R-C(=NH)NHR' or R-C(=NR')NH₂ | A single substituent is present on one of the nitrogen atoms. | Tautomerism is a key feature; used in synthesis and as ligands. |

| Symmetrical Disubstituted | R-C(=NR')NHR' | Identical substituents are present on both nitrogen atoms. | Often used as ligands in organometallic chemistry due to their defined geometry. |

| Unsymmetrical Disubstituted | R-C(=NR')NHR'' or R-C(=NH)NR'R'' | Two different substituents are present, either on different or the same nitrogen atoms. | Provides access to a wide range of steric and electronic properties for fine-tuning reactivity and biological activity. core.ac.uk |

| Trisubstituted | R-C(=NR')NR''R''' | Three substituents are attached to the nitrogen atoms. | Often employed as strong, non-nucleophilic bases in organic synthesis. |

Source: dergipark.org.trnih.govresearchgate.net

While amidines, hydroxamic acids, and amidoximes are all derivatives of oxoacids, they possess distinct structural and chemical properties that define their unique roles in chemistry.

Hydroxamic acids have the general formula R-C(=O)N(OH)R'. wikipedia.org Unlike the strongly basic amidines, hydroxamic acids are weak acids, with pKa values typically ranging from 8.5 to 9.5. nih.gov Their key chemical feature is the ability to act as potent bidentate chelating agents for metal ions, particularly Fe(III) and Zn(II), through their two oxygen atoms. nih.govresearchgate.netnih.gov This property is central to their function as metalloenzyme inhibitors. nih.gov

Amidoximes possess the general formula R-C(NH₂)=NOH, containing both an amino and a hydroxymino group on the same carbon atom. mdpi.com They are often synthesized from nitriles and can serve as intermediates in the synthesis of other compounds, including amidines. nih.gov For instance, amidoximes can be reduced to the corresponding amidines, a reaction utilized in prodrug strategies where the amidoxime (B1450833) is converted to the active amidine in vivo. nih.gov Amidoximes exhibit complex tautomerism (amidoxime, aminonitrone, and iminohydroxylamine forms) and have both acidic (-OH) and basic (oxime N) sites. mdpi.comresearchgate.net Their chemical nature is substantially different from the strong, non-tautomeric basicity of amidines. mdpi.comnih.gov

The following table provides a comparative overview of these three functional groups.

| Feature | Amidines | Hydroxamic Acids | Amidoxime Intermediates |

| General Structure | R-C(=NR')NR''R''' | R-C(=O)N(OH)R' | R-C(NR'₂)=NOH |

| Core Functional Group | Imine derivative of an amide | N-hydroxy derivative of an amide | Oxime of an amide |

| Acid/Base Property | Strongly basic wikipedia.org | Weakly acidic nih.gov | Both weakly acidic and basic sites mdpi.com |

| Key Chemical Property | Resonance-stabilized protonation (amidinium ion) wikipedia.org | Potent O,O-bidentate metal chelation nih.govresearchgate.net | Tautomerism; can be reduced to amidines mdpi.comnih.gov |

| Primary Synthetic Route | Pinner reaction (nitrile + alcohol, then ammonia) wikipedia.org | From esters or acyl chlorides with hydroxylamine (B1172632) wikipedia.org | From nitriles with hydroxylamine nih.gov |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Methylpropanimidamide and N'-Hydroxy-2-methylpropanimidamide

The synthesis of N'-hydroxy-2-methylpropanimidamide, also known as isobutyramide (B147143) oxime or N-hydroxyisobutyramidine, is well-documented, primarily utilizing isobutyronitrile (B166230) as the starting material. cymitquimica.com These methods are foundational for producing amidoxime (B1450833) derivatives, which are valuable in organic synthesis. nih.gov

The reaction between a nitrile and hydroxylamine (B1172632) is a principal and widely used method for the preparation of amidoximes. nih.gov This pathway involves the direct reaction of the nitrile group with hydroxylamine, which can be generated in situ from its salt, such as hydroxylamine hydrochloride, by the addition of a base. nih.govsemanticscholar.org This general method is adaptable for various nitriles, including aliphatic variants, to produce the corresponding amidoximes in high yields. nih.gov

Control of pH is critical for the successful synthesis of amidoximes via nitrile-hydroxylamine condensation. The reaction is typically conducted under controlled pH conditions, for instance, between pH 8 and 10, to facilitate the reaction. This is often achieved by using a base like sodium carbonate or triethylamine (B128534) to neutralize the acid liberated from hydroxylamine hydrochloride, thereby generating the free hydroxylamine needed for the reaction. nih.gov

The choice of solvent system is also a key parameter. Alcohol-based systems, such as ethanol (B145695) or methanol, are common. nih.gov Ethanol/water mixtures are also employed, providing a suitable medium for the reactants. The reaction is generally heated for several hours at temperatures ranging from 60–80°C to drive the condensation. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| pH Range | 8 - 10 | |

| Solvent Systems | Ethanol/water mixtures, Methanol, Ethanol | nih.gov |

| Common Bases | Sodium Carbonate, Triethylamine | nih.gov |

| Temperature Range | 60 - 90°C | nih.gov |

| Reaction Time | 1 - 48 hours | nih.gov |

Following the reaction, isolation and purification of the amidoxime product are necessary to remove unreacted starting materials and byproducts. Standard laboratory techniques are employed for this purpose. Column chromatography using silica (B1680970) gel is a common method for purification, often with a methanol/dichloromethane eluent system. Recrystallization is another effective technique for purifying the final product, particularly for obtaining a high-purity crystalline solid. For instance, N'-hydroxy-2-methylpropanimidamide can be purified via recrystallization from ethanol.

A frequently cited laboratory method for synthesizing N'-hydroxy-2-methylpropanimidamide is a two-step process starting from isobutyronitrile and hydroxylamine hydrochloride. This route involves the formation of an intermediate which is then hydrolyzed.

The first step is the reaction of isobutyronitrile with hydroxylamine hydrochloride to form the N-hydroxy-isobutyronitrile intermediate. This reaction is typically performed in ethanol under reflux conditions (80–90°C) for a duration of 4 to 6 hours. Sodium carbonate is added to the mixture to neutralize the hydrochloric acid generated from the hydroxylamine salt, which helps to drive the reaction forward. After the reaction is complete, the intermediate, N-hydroxy-isobutyronitrile, is isolated from the reaction mixture, for example, by using vacuum distillation.

The isolated N-hydroxy-isobutyronitrile intermediate is then subjected to hydrolysis to yield the final N'-hydroxy-2-methylpropanimidamide product. This transformation is achieved through acid-catalyzed hydrolysis. The process typically involves treating the intermediate with a dilute acid, such as 1 M hydrochloric acid, at an elevated temperature of around 60°C for approximately 2 hours. In the context of nitrile hydrolysis, the reaction proceeds through the formation of an amide intermediate. libretexts.orgchemguide.co.uk The acid protonates the nitrogen atom, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org

| Step | Reactants | Conditions | Product | Source |

|---|---|---|---|---|

| 1. Intermediate Formation | Isobutyronitrile, Hydroxylamine hydrochloride, Sodium carbonate | Ethanol, Reflux (80–90°C), 4–6 hours | N-Hydroxy-isobutyronitrile | |

| 2. Hydrolysis | N-Hydroxy-isobutyronitrile, Hydrochloric acid (1 M) | 60°C, 2 hours | N'-Hydroxy-2-methylpropanimidamide |

Compound Index

| Compound Name |

|---|

| 2-Methylpropanimidamide |

| N'-Hydroxy-2-methylpropanimidamide |

| Ethanol |

| Hydroxylamine |

| Hydroxylamine Hydrochloride |

| Isobutyronitrile |

| Methanol |

| N-Hydroxy-Isobutyronitrile |

| Sodium Carbonate |

| Triethylamine |

| Dichloromethane |

| Hydrochloric Acid |

| Silica Gel |

Multi-Step Synthesis from Isobutyronitrile and Hydroxylamine Hydrochloride

Catalytic Methods for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity. For the synthesis of 2-Methylpropanimidamide and its derivatives, both transition metal-based and metal-free catalytic systems have been developed, alongside innovative photocatalytic strategies.

Transition metals, particularly copper, are widely used to catalyze the formation of amidines. Copper-catalyzed multicomponent reactions are highly effective, allowing for the construction of amidine frameworks from simple, readily available starting materials. organic-chemistry.org For instance, a three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide can efficiently produce N-sulfonylamidines under copper catalysis. organic-chemistry.org

While the search results describe the synthesis of Cu(II)-Schiff base complexes for various applications, isca.memdpi.comrsc.org the core utility in this context lies in using such complexes as catalysts. The Schiff base ligand can be tailored to fine-tune the metal center's electronic and steric properties, thereby controlling the reaction's selectivity and efficiency. This catalytic approach avoids the formation of common byproducts, such as those from alkyne homocoupling. organic-chemistry.org

In a push towards more sustainable and cost-effective methods, metal-free catalytic systems have gained significant attention. A notable strategy for synthesizing N-sulfonyl amidines involves a cascade reaction between tertiary amines and sulfonyl azides without the need for a transition metal catalyst. rsc.orgnih.gov

The proposed mechanism for this transformation begins with the aerobic oxidation of a C-H bond adjacent to the nitrogen atom in the tertiary amine, which forms a key enamine intermediate. rsc.org This enamine then reacts with a sulfonyl azide (B81097) to form an unstable cyclic intermediate, which subsequently undergoes a retro cycloaddition to yield the final N-sulfonylamidine product. rsc.org This method is advantageous due to its operational simplicity, use of readily available starting materials, and insensitivity to air and moisture. rsc.org

Photocatalysis offers a powerful and green method for initiating organic reactions using visible light as an energy source. The synthesis of amidine derivatives can be achieved through the photocatalyzed cross-coupling of tertiary amines with sulfonyl azides, driven by organic dyes like Eosin Y or acridinium (B8443388) salts. rsc.orgresearchgate.net

This process is typically initiated by the photo-excitation of the organic dye (photocatalyst, PC) with visible light (e.g., blue LEDs). The excited-state photocatalyst (PC*) then facilitates a single-electron transfer (SET) from the tertiary amine, generating an enamine intermediate. researchgate.net This enamine proceeds through a cascade reaction involving [3+2] cyclization with the sulfonyl azide to afford the desired amidine derivative in moderate to good yields. researchgate.net This approach leverages the power of light to drive reactions under mild, metal-free conditions. researchgate.net

Table 1: General Conditions for Photocatalytic Amidine Synthesis This table presents generalized findings for the synthesis of amidine derivatives as specific data for 2-Methylpropanimidamide was not available in the search results.

| Parameter | Description | Reference |

|---|---|---|

| Catalyst | Acridinium salts, Eosin Y | researchgate.net, rsc.org |

| Energy Source | Blue Light (e.g., LEDs) | researchgate.net |

| Reactants | Tertiary Amines, Sulfonyl Azides | researchgate.net, rsc.org |

| Mechanism | Single-Electron Transfer (SET), Enamine Formation, [3+2] Cyclization | researchgate.net |

| Yields | Moderate to Good | researchgate.net |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Methylpropanimidamide |

| N'-hydroxy-2-methylpropanimidamide |

| Isobutyronitrile |

| Hydroxylamine phosphate |

| Eosin Y |

| Acridinium salts |

| N-sulfonyl amidines |

| Sulfonyl azides |

| Tertiary amines |

| Enamines |

| Terminal alkynes |

| Secondary amines |

| Sulfonamides |

Catalytic Methods for Enhanced Selectivity and Efficiency

Derivatization Strategies and Synthetic Utility

The amidine functional group within 2-methylpropanimidamide serves as a versatile handle for a variety of chemical transformations. Its derivatization allows for the introduction of diverse structural motifs, significantly expanding its utility in synthetic chemistry. Key strategies include N-arylation, cyclization reactions to form heterocycles, and the formation of N-sulfonyl derivatives. These transformations leverage the nucleophilic character of the amidine nitrogens and the inherent reactivity of the C-N double bond.

The introduction of an aryl group onto a nitrogen atom of the amidine moiety is a significant transformation, often accomplished via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds and is applicable to the N-arylation of amidines. acs.orgnih.govwikipedia.org This reaction provides a powerful route to N-aryl amidines, which are important intermediates and structural motifs in medicinal chemistry. nih.govorganic-chemistry.org

The reaction generally involves the coupling of an amidine, such as 2-methylpropanimidamide, with an aryl halide (chloride, bromide, or iodide) or an aryl triflate in the presence of a palladium catalyst, a suitable ligand, and a base. acs.orgnih.gov The choice of ligand is crucial for the reaction's efficiency and is often a bulky, electron-rich phosphine. numberanalytics.comsyr.edu These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, which include oxidative addition, amine binding, deprotonation, and reductive elimination. syr.eduwuxiapptec.com The reaction demonstrates excellent selectivity for monoarylation, even with a slight excess of the amidine nucleophile. acs.orgnih.gov A range of aryl and heteroaryl electrophiles can be successfully coupled, although electron-rich aryl chlorides and some five-membered heterocyclic halides may require higher catalyst loadings or elevated temperatures to achieve high yields. nih.gov

| Component | Examples | General Role |

|---|---|---|

| Palladium Source (Catalyst) | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the cross-coupling reaction. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, P(t-Bu)₃) | Stabilizes the Pd(0) active species and promotes oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amidine nitrogen to form the active nucleophile. |

| Electrophile | Aryl bromides, aryl chlorides, aryl triflates | Provides the aryl group to be coupled. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and facilitates the reaction. |

| Temperature | Room Temperature to 110 °C | Reaction rate is temperature-dependent; more challenging substrates may require heating. |

The structural framework of amidines makes them valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. rsc.orgsciforum.netresearchgate.net The amidine can act as a dinucleophilic C-N=C-N synthon, reacting with various bifunctional electrophiles to construct rings such as pyrimidines, imidazoles, and triazines. rsc.orgsciforum.net

A notable application is the one-pot synthesis of quinazolines, which leverages the N-arylation of amidines. acs.orgnih.gov Following the palladium-catalyzed N-arylation of an amidine with an ortho-haloarylcarbonyl compound or in a sequential reaction with an aldehyde, an intramolecular cyclization and subsequent oxidation or aromatization can occur. acs.orgorganic-chemistry.org For instance, after the initial N-arylation, the addition of an aldehyde to the crude reaction mixture can lead to the formation of a dihydroquinazoline (B8668462) intermediate, which can then be oxidized to the aromatic quinazoline. nih.govorganic-chemistry.org

Furthermore, amidines can react with α,β-unsaturated carbonyl compounds. tandfonline.com In these reactions, the amidine, existing in equilibrium with its ene-1,1-diamine tautomer, can undergo C-alkylation followed by cyclization to yield condensed heterocyclic systems like pyrido[1,2-a]pyrimidin-6-ones. tandfonline.com This reactivity highlights the versatility of amidines as building blocks in constructing complex molecular architectures. rsc.org

| Amidine Precursor | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl Amidine | Aldehyde | Quinazoline | acs.orgnih.gov |

| 2-Benzyl-1,4,5,6-tetrahydropyrimidine | Ethyl benzoylacetate | 1,2,3,4-Tetrahydropyrido[1,2-a]pyrimidin-6-one | tandfonline.com |

| General Amidines | α,β-Unsaturated Esters | Dihydropyridinone Derivatives | tandfonline.com |

| General Amidines | Paraformaldehyde | 1,2-Dihydro-1,3,5-triazine | researchgate.net |

N-Sulfonyl amidines are a class of compounds with significant biological activity, finding use as inhibitors of various enzymes and as intermediates for drug synthesis. nih.gov The direct sulfonylation of 2-methylpropanimidamide is a primary route to its N-sulfonyl derivatives. This typically involves the reaction of the amidine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to neutralize the HCl byproduct. vulcanchem.comsigmaaldrich.com

Modern synthetic chemistry has also introduced several alternative methods for constructing the N-sulfonyl amidine framework. One innovative approach is a palladium-catalyzed, ligand-free cascade reaction. acs.org This process uses sulfonyl azides and substituted amides, which, under low carbon monoxide pressure, undergo a carbonylative generation of a sulfonyl isocyanate, followed by a [2+2] cycloaddition with the amide and subsequent decarboxylation to yield the N-sulfonyl amidine. acs.org

Metal-free methods have also been developed, offering greener synthetic alternatives. One such method involves the direct reaction of sulfonyl azides with tertiary or secondary amines in a solvent like 1,4-dioxane (B91453) at reflux. nih.govrsc.org This reaction proceeds via an in situ aerobic oxidation of the amine and does not require any metal catalyst. rsc.org Another metal-free approach involves the reaction of sulfonamides directly with secondary amines, where the amine serves as both a C1 source and an aminating agent. acs.org

| Method | Reactants | Key Conditions/Catalyst | Reference |

|---|---|---|---|

| Direct Sulfonylation | Amidine + Sulfonyl Chloride | Base (e.g., Triethylamine) | vulcanchem.comsigmaaldrich.com |

| Palladium-Catalyzed Cascade | Sulfonyl Azide + Amide | Pd(OAc)₂, CO (low pressure) | acs.org |

| Metal-Free Azide-Amine Coupling | Sulfonyl Azide + Amine (Secondary or Tertiary) | 1,4-Dioxane, reflux (110 °C) | nih.govrsc.org |

| Metal-Free Sulfonamide-Amine Coupling | Sulfonamide + Secondary Amine | Additive-free, one-pot | acs.org |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Types of N'-Hydroxy-2-methylpropanimidamide

The reactivity of N'-Hydroxy-2-methylpropanimidamide is characterized by its participation in oxidation, reduction, and substitution reactions. These transformations target different parts of the molecule, leading to a variety of products with distinct chemical properties.

Oxidation Reactions and Product Formation (e.g., oximes, nitriles)

The oxidation of N'-hydroxyimidamides can proceed through various pathways, often involving radical intermediates. For instance, the oxidation of cyclic N-hydroxy-imides with agents like lead tetra-acetate is known to generate imidoxy-radicals rsc.org. In the case of N'-Hydroxy-2-methylpropanimidamide, a similar oxidation process would likely lead to the formation of an imidoxy radical. These highly reactive species can then undergo further reactions, such as coupling with radicals derived from the solvent rsc.org.

Another potential oxidation pathway involves the use of mediators like N-hydroxyphthalimide (NHPI), which can facilitate the oxidation of related nitrogen-containing compounds under mild conditions nih.govresearchgate.netnih.gov. While direct studies on N'-Hydroxy-2-methylpropanimidamide are not prevalent, the general mechanism for amidoxime (B1450833) oxidation suggests that it can lead to the formation of nitriles and amides, with the concomitant release of nitric oxide (NO). This process is of interest in biological systems where amidoximes can act as NO donors.

The expected products from the oxidation of N'-Hydroxy-2-methylpropanimidamide are summarized in the table below.

| Oxidizing Agent | Potential Intermediate | Likely Final Products |

| Lead Tetra-acetate | Imidoxy-radical | Solvent-adducts, Dimeric products |

| N-hydroxyphthalimide (mediator) | Imidoxy-radical | 2-Methylpropanenitrile, 2-Methylpropanamide |

Reduction Reactions and Product Formation (e.g., amines)

The reduction of the imidamide functional group in N'-Hydroxy-2-methylpropanimidamide can lead to the formation of amines. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing amides to amines by converting the carbonyl group to a methylene group ucalgary.ca. A similar reactivity is expected for N'-Hydroxy-2-methylpropanimidamide, where the C=N double bond would be reduced.

The mechanism would likely involve the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by protonation to yield the corresponding amine. The N-hydroxy group would also be reduced to an N-H group. The final product of the complete reduction of N'-Hydroxy-2-methylpropanimidamide would be 2-methylpropane-1,1-diamine.

| Reducing Agent | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH4) | Iminium ion | 2-Methylpropane-1,1-diamine |

Substitution Reactions Involving the Hydroxy Group

The hydroxy group attached to the nitrogen atom in N'-Hydroxy-2-methylpropanimidamide can participate in nucleophilic substitution reactions. For such reactions to occur, the hydroxyl group, which is a poor leaving group, typically needs to be activated. This can be achieved by converting it into a better leaving group, such as a tosylate.

Recent studies have demonstrated that O-tosyl hydroxamates can act as electrophiles in SN2 reactions at the amide nitrogen atom, allowing for the formation of N-N bonds with amine nucleophiles nih.gov. This suggests a viable pathway for substitution reactions on N'-Hydroxy-2-methylpropanimidamide. By first converting the N-hydroxy group to an O-tosyl group, it becomes susceptible to attack by various nucleophiles. This approach opens up possibilities for synthesizing a range of derivatives of 2-methylpropanimidamide with different functionalities attached to the nitrogen atom.

Degradation Pathways and Stability Studies

The stability of N'-Hydroxy-2-methylpropanimidamide is influenced by environmental conditions such as pH and temperature. Understanding its degradation pathways is essential for its storage, handling, and application.

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of N'-Hydroxy-2-methylpropanimidamide is expected to be pH-dependent, similar to amides and other related compounds. Amide hydrolysis can be catalyzed by both acids and bases uregina.ca. Under acidic conditions, the nitrogen atom of the imidamide can be protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion can directly attack the carbon of the C=N bond, leading to hydrolysis.

The rate of hydrolysis is generally influenced by the pH of the solution. For many amides, plots of the logarithm of the observed rate constant versus pH show regions of acid catalysis, base catalysis, and a pH-independent region uregina.cachemrxiv.org. It is plausible that N'-Hydroxy-2-methylpropanimidamide would exhibit similar behavior, being more susceptible to degradation at extreme pH values. The hydrolysis of the imidamide functional group would likely yield 2-methylpropanamide and hydroxylamine (B1172632).

Thermal Decomposition and Radical Generation

Compounds containing N-O bonds, such as hydroxylamines and their derivatives, can be thermally labile. The thermal decomposition of such compounds often proceeds through radical pathways diva-portal.org. For N'-Hydroxy-2-methylpropanimidamide, heating could lead to the homolytic cleavage of the N-O bond, generating an imidoyl radical and a hydroxyl radical.

The thermal decomposition of hydroxylamine nitrate has been studied, and it exhibits exothermic decomposition, indicating its instability upon heating researchgate.net. Similarly, N-nitrosoamides have been shown to decompose thermally through mechanisms that are dependent on the solvent and substrate structure diva-portal.org. These findings suggest that N'-Hydroxy-2-methylpropanimidamide could also be thermally sensitive and should be handled with care at elevated temperatures to avoid uncontrolled decomposition and the generation of reactive radical species. The nature of the substituents and the surrounding environment can significantly influence the decomposition mechanism diva-portal.org.

Radical Chemistry Involving 2-Methylpropanimidamide Derivatives

The compound 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is widely used as a model oxidant specifically because it serves as a reliable source of free radicals. nih.govwikipedia.orgnih.gov Its thermal decomposition in aqueous solutions initiates a cascade of radical-mediated reactions, making it a valuable tool for studying the oxidative degradation of various molecules. wikipedia.orgmdpi.com

Upon thermal decomposition, typically at temperatures like 37°C, AAPH consistently generates carbon-centered radicals. nih.govresearchgate.net In the presence of oxygen, these primary radicals react rapidly to form peroxyl radicals (ROO•). mdpi.commdpi.commdpi.com Further reactions in the degradation cascade lead to the formation of alkoxyl radicals (RO•). nih.govresearchgate.net

Initiation : Thermal decomposition of the AAPH azo group produces two carbon-centered radicals and nitrogen gas.

Propagation : The carbon-centered radicals react with molecular oxygen to form peroxyl radicals. mdpi.com These peroxyl radicals can then undergo further reactions, including bimolecular decay, which can lead to the formation of alkoxyl radicals. researchgate.net

LC-MS/MS analysis has provided substantial evidence that the alkoxyl radical is a major radical species present in solutions where AAPH has degraded. nih.gov Electron Spin Resonance (ESR) studies have also confirmed that the signal obtained during AAPH decomposition is a superposition of spectra from both alkoxyl and peroxyl radical spin adducts. researchgate.net

The peroxyl and alkoxyl radicals generated from AAPH are highly reactive and can induce oxidation through several mechanisms. nih.gov A primary mechanism involves the abstraction of hydrogen atoms from other molecules, which initiates a chain reaction of oxidation. mdpi.com

In the context of 2-methylpropanimidamide derivatives, the generated radicals can attack the parent molecule or other degradation products. For example, the formation of 2-hydroxy-2-methylpropanimidamide suggests the involvement of an alkoxyl radical or subsequent oxidation steps. researchgate.net Similarly, the presence of carbonyl-containing products like isobutyramide (B147143) indicates oxidative cleavage or transformation of the imidamide group. researchgate.net

When studying the effects of these radicals on larger biomolecules, it has been observed that peroxyl radicals can attack sensitive amino acid residues (like cysteine and methionine) or abstract hydrogen atoms, leading to the formation of carbonyl derivatives and protein backbone cleavage. nih.govmdpi.com This provides a model for understanding how the radicals derived from AAPH, which include the 2-methylpropanimidamide scaffold, can propagate oxidative damage.

The reactivity and fate of radical species can be influenced by their immediate chemical environment. Host-guest chemistry, particularly involving macrocyclic hosts like cucurbit[n]urils (CB[n]), offers a potential method to modulate radical reactions. Cucurbiturils are known for their ability to encapsulate guest molecules within their hydrophobic cavity while their carbonyl-lined portals can engage in ion-dipole interactions. mdpi.comqueensu.ca

While direct studies on the encapsulation of 2-methylpropanimidamide radicals by cucurbit[n]urils are not extensively documented, the principles of CB[n] chemistry allow for informed hypotheses. The hydrophobic alkyl portion of a 2-methylpropanimidamide derivative could be encapsulated within the cavity of a host like CB researchgate.net or CB rsc.org. mdpi.comnih.gov This encapsulation could have several effects:

Shielding : The macrocyclic host could physically shield the encapsulated radical or its precursor from attack by other reactive species in the solution, thereby increasing its lifetime or altering its reaction pathway.

Stabilization : The non-covalent interactions within the host-guest complex could stabilize the radical, potentially lowering its reactivity.

Conformational Restriction : By confining the guest molecule, the cucurbituril could restrict its conformational freedom, potentially favoring certain reaction pathways over others.

Coordination Chemistry and Metal Complexation

2-Methylpropanimidamide as a Ligand in Coordination Compounds

There is no available research in the scientific literature that describes the synthesis, characterization, or coordination behavior of 2-Methylpropanimidamide as a ligand in coordination compounds. The potential binding modes (e.g., monodentate, bidentate) and the nature of the donor atoms that would be involved in coordination with metal centers have not been experimentally or theoretically investigated.

Complex Formation with Transition Metals (e.g., Fe³⁺, Cu²⁺)

Specific details regarding the formation of coordination complexes between 2-Methylpropanimidamide and transition metals, including but not limited to iron(III) and copper(II), are absent from the current body of scientific literature. Consequently, information on the synthesis conditions, stoichiometry of the resulting complexes, and their structural and spectroscopic properties is not available.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. weebly.com Both ¹H NMR and ¹³C NMR are fundamental in providing a complete picture of the molecular skeleton of 2-Methylpropanimidamide. weebly.comgu.se

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the methyl (CH₃), methine (CH), and amine (NH₂) protons. The chemical environment of each proton dictates its specific chemical shift (δ) in parts per million (ppm). compoundchem.comoregonstate.edu For the related compound Isobutyramide (B147143), the methyl protons (C-H) appear around 1.18 ppm, while the single methine proton (C-H) is observed further downfield at approximately 2.42 ppm. chemicalbook.com The amine protons typically present as a broad signal. chemistrysteps.com

¹³C NMR Spectroscopy: In the carbon NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. compoundchem.comudel.edu For Isobutyramide, the carbonyl carbon (C=O) signal appears significantly downfield around 180.3 ppm, the methine carbon (CH) is found near 35.9 ppm, and the equivalent methyl carbons (CH₃) produce a signal around 19.4 ppm. chemicalbook.com For 2-Methylpropanimidamide, the imine carbon (C=N) would be expected in a different, though still downfield, region compared to the amide carbonyl.

| Predicted Chemical Shifts for 2-Methylpropanimidamide Moiety | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (CH₃) | ~1.2 |

| ¹H (CH) | ~2.4-2.8 |

| ¹H (NH/NH₂) | Broad, variable |

| ¹³C (CH₃) | ~19-22 |

| ¹³C (CH) | ~35-40 |

| ¹³C (C=N) | ~160-175 |

Note: These values are estimates based on typical ranges and data from the structurally similar compound Isobutyramide. compoundchem.comcompoundchem.comchemicalbook.comchemicalbook.com

Use of Deuterated Solvents and Comparison with Computed Spectra

Use of Deuterated Solvents: To avoid interference from solvent signals in ¹H NMR, deuterated solvents are essential. labinsights.nl In these solvents, protons are replaced by deuterium, which resonates at a different frequency and is not detected in a standard proton NMR experiment. simsonpharma.comreddit.com Common deuterated solvents include Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), and Dimethyl sulfoxide-d₆ (DMSO-d₆). labinsights.nlsigmaaldrich.com The small, residual proton signal from the deuterated solvent (e.g., at 7.26 ppm for CDCl₃) also serves as a convenient internal reference. reddit.comsigmaaldrich.com Furthermore, the deuterium signal is used by modern spectrometers to "lock" the magnetic field, correcting for any drift and ensuring high resolution. reddit.com

Comparison with Computed Spectra: Advances in computational chemistry allow for the prediction of NMR spectra using quantum mechanical calculations. researchgate.net These computed spectra can be compared with experimental data to verify a proposed structure or to help assign ambiguous signals. rsc.orgresearchgate.net Machine learning and DFT-computed data are increasingly used to predict ¹³C and ¹H chemical shifts with high accuracy, providing a powerful tool for structural verification of small molecules like 2-Methylpropanimidamide. researchgate.netacs.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution ESI-MS for Resolving Ambiguities

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. researchgate.net ESI is a soft ionization technique that allows large and fragile molecules to be transferred from solution to the gas phase as ions with minimal fragmentation. researchgate.netnih.gov The high resolving power of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net This capability is crucial for unambiguously determining the molecular formula of a compound like 2-Methylpropanimidamide and differentiating it from potential isomers or isobaric impurities in a complex mixture. nih.govlibretexts.org

LC-MS/MS for Degradation Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and characterizing compounds in complex mixtures, such as the degradation products of a parent molecule. nih.govslideshare.netresearchgate.net This method has been successfully employed to study the degradation pathways of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a well-known free radical generator. researchgate.netnih.gov

In these studies, 2-Methylpropanimidamide (referred to as isobutyrimidamide) was identified as one of the novel degradation products of AAPH in aqueous solutions. researchgate.netresearchgate.net The process involves separating the degradation mixture using liquid chromatography, followed by mass spectrometric analysis where the parent ions are fragmented and the resulting product ions are detected, allowing for definitive structural characterization. researchgate.netnih.govnih.gov

| Identified AAPH Degradation Products via LC-MS/MS |

| Isobutyrimidamide (2-Methylpropanimidamide) |

| Isobutyramide |

| Methacrylimidamide |

| Methacrylamide |

| 2,2′-peroxybis(2-methylpropanimidamide) |

| 2-hydroxy-2-methylpropanimidamide |

| 2-hydroxy-2-methylpropanamide |

| Source: Data from studies on AAPH degradation. researchgate.netresearchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes species with unpaired electrons, such as free radicals. wikipedia.orgamrita.eduuam.es While the 2-Methylpropanimidamide molecule itself is not a radical and therefore not directly observable by EPR, the technique is crucial for studying the radical intermediates involved in its formation. wikipedia.orgnih.gov

2-Methylpropanimidamide is a product of the decomposition of the radical initiator AAPH. wikipedia.orgnih.gov AAPH thermally decomposes to generate carbon-centered radicals, which can then react further. nih.gov EPR spectroscopy, often combined with a technique called "spin trapping," is used to detect and identify these transient radical species. rsc.org By studying the radicals formed from AAPH, such as alkoxyl and peroxyl radicals, EPR provides insight into the reaction mechanisms that lead to the formation of stable degradation products, including 2-Methylpropanimidamide. nih.govrsc.orgrsc.org The hyperfine structure observed in an EPR spectrum can provide detailed information about the identity and electronic environment of the radical intermediates. uam.esresearchgate.net

Detection and Quantification of Radical Species

The primary application of AAPH is as a generator of free radicals, and Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the principal technique for the direct detection and characterization of these paramagnetic species. nih.gov

Radical Generation: Upon thermal decomposition, AAPH releases a nitrogen molecule (N₂) and forms two carbon-centered 2-methylpropanimidamide radicals. In the presence of oxygen, these are rapidly converted into highly reactive peroxyl (ROO•) and alkoxyl (RO•) radicals. nih.govjst.go.jp

Spin Trapping-ESR: Due to the extremely short half-life of the generated radicals, a technique known as spin trapping is employed. nih.gov A "spin trap," such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with the transient radicals to form a more stable radical adduct. nih.govrsc.org This adduct has a longer lifetime, allowing for detection and characterization by ESR. The resulting ESR spectrum provides a unique fingerprint, with hyperfine splitting constants that allow for the unambiguous identification of the original trapped radical (e.g., alkoxyl vs. peroxyl). rsc.org

Research Findings: Studies using spin-trapping ESR have confirmed that the alkoxyl radical is a major species formed during AAPH degradation in aqueous solutions. nih.govumn.edunih.gov For instance, the incubation of AAPH with DMPO in aqueous media produces a distinct alkoxyl radical spin adduct with specific hyperfine splitting constants (aN= 14.62 G, βaH= 15.29 G, γaH= 0.72 G). rsc.org This technique is crucial for studying the kinetics of radical formation and the efficacy of antioxidants that scavenge these radicals.

Mechanistic Insights into Redox Processes

Understanding the redox mechanisms of compounds containing the 2-methylpropanimidamide moiety is critical for its application as a model oxidant in pharmaceutical and biological studies. wikipedia.orgumn.edu Spectroscopic techniques are vital for monitoring the decomposition of the parent compound and the subsequent oxidative reactions.

UV-Visible Spectrophotometry: This technique can be used to monitor the kinetics of oxidation reactions initiated by AAPH. For example, the oxidation of a substrate can be followed by observing changes in its characteristic UV-Vis absorbance spectrum over time in the presence of AAPH. researchgate.net The rate of decomposition of AAPH itself can also be tracked as it initiates oxidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful combination provides detailed mechanistic insights. umn.edunih.gov LC-MS/MS analysis of AAPH degradation pathways has not only confirmed the identity of radical species but has also elucidated various side and termination products. umn.edu This has led to the generation of comprehensive reaction schemes, showing processes like hydrolysis and radical disproportionation. umn.edunih.gov These studies provide a deeper understanding of how AAPH initiates oxidation through both free radical and nucleophilic pathways. nih.gov

Other Advanced Analytical Methods in Quality Control and Validation

Chromatographic techniques are fundamental for the quality control of 2-Methylpropanimidamide-containing compounds, ensuring purity and monitoring chemical transformations.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Time Analysis

HPLC is the premier method for assessing the purity of AAPH and quantifying its degradation products. Reversed-phase HPLC coupled with UV and mass spectrometry detectors is commonly employed for this purpose. umn.edunih.gov

Purity Assessment: An HPLC method can separate the parent compound from its impurities and degradation products. The purity is determined by calculating the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Retention Time Analysis: The retention time is a critical parameter for compound identification. Under specific chromatographic conditions (column, mobile phase, flow rate, and temperature), a compound will have a characteristic retention time. Research has established retention times for AAPH and several of its key degradation and hydrolysis products. researchgate.net

Below is an interactive data table summarizing the retention times for AAPH and related compounds identified through an LC-MS/MS study.

| Compound Name | Abbreviation | Retention Time (minutes) |

| 2,2'-Azobis(2-amidinopropane) | AAPH | 11.2 |

| Isobutyrimidamide | R1H | 10.1 |

| 2-Hydroxy-2-methylpropanimidamide | R1OH | 10.3 |

| Methacrylimidamide | R1' | 10.6 |

| 2,2'-Peroxybis(2-methylpropanimidamide) | R1OOR1 | 11.0 |

Data sourced from studies on AAPH degradation. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.orgrsc.org It is particularly useful for determining when a starting material has been completely consumed.

Methodology: To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted on a TLC plate. libretexts.org Alongside the reaction mixture, spots of the pure starting material(s) are also applied as a reference. A "co-spot," containing both the starting material and the reaction mixture, is often used to aid in identification. libretexts.org

Analysis: The plate is developed in an appropriate solvent system (mobile phase). The reaction is considered complete when the spot corresponding to the limiting reactant disappears from the lane of the reaction mixture. The appearance of a new spot indicates the formation of the product. libretexts.org

Visualization: Since amidines may not be UV-active, visualization can be achieved using staining agents. A potassium permanganate (KMnO₄) dip or an iodine chamber are common non-specific methods that can reveal the spots on the TLC plate.

The following table outlines a hypothetical TLC monitoring setup for a reaction involving an amidine.

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Spotting | Lane 1: Starting Material; Lane 2: Co-spot; Lane 3: Reaction Mixture (t=x) |

| Visualization | UV light (if applicable), followed by staining with KMnO₄ or iodine |

| Interpretation | Reaction progress is tracked by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. |

Applications in Organic Synthesis and Materials Science

2-Methylpropanimidamide as a Reagent in Organic Synthesis

The amidine functional group, characterized by the R-C(=NH)NH2 structure, is known for its strong basicity, which makes it useful in various organic reactions. Compounds like guanidines and amidines are noted for their potential functionality in organic synthesis. researchgate.net However, 2-Methylpropanimidamide itself is not commonly employed as an isolated reagent in multi-step synthetic sequences in the same manner as other widely recognized reagents. Its utility is more indirect, primarily through the generation of the 2-methylpropanimidamide radical from precursor molecules. This radical is highly reactive and serves to initiate chemical transformations rather than being incorporated as a stable fragment into the final product.

Building Block for Novel Synthetic Pathways and Materials

In the context of materials science, a "building block" is a molecule that can be incorporated into a larger structure to impart specific functions. While specific examples of 2-Methylpropanimidamide being used as a direct building block are not prominent in the literature, the amidine functional group it contains is of significant interest. Polymers functionalized with amidine moieties have been investigated for creating novel materials. For instance, amidine-functionalized polymers have demonstrated potential in capturing and releasing carbon dioxide, a property attributed to the reversible interaction between the amidine group and CO2. tennessee.edu Furthermore, the ionic nature of amidinium salts allows for the creation of supramolecular network polymers through non-covalent interactions, such as amidinium-carboxylate salt bridges, which can lead to materials with self-healing or stimuli-responsive properties. researchgate.net

Role in Polymerization Processes

The most significant role of 2-Methylpropanimidamide in materials science is in the field of polymerization. This role is not performed by the stable amidine molecule itself, but by the 2-methylpropanimidamide radical . This radical is most commonly generated from the thermal decomposition of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) , a water-soluble azo compound. wikipedia.orgazobisamidinopropane-dihydrochloride.de Upon heating, AAPH decomposes to yield two 2-methylpropanimidamide radicals and a molecule of nitrogen gas, as shown in the reaction below. azobisamidinopropane-dihydrochloride.de

Reaction: Decomposition of AAPH

HN=C(NH₂)-C(CH₃)₂-N=N-C(CH₃)₂-C(=NH)NH₂·2HCl → 2 ·C(CH₃)₂-C(=NH)NH₂ + N₂ + 2HCl

These resulting radicals are highly reactive and effective at initiating polymerization.

The primary application of AAPH is as a free-radical initiator in polymerization, particularly for vinyl monomers. guidechem.com Once generated, the 2-methylpropanimidamide radicals add across the double bond of a vinyl monomer, creating a new radical species that subsequently adds to another monomer. This process repeats, propagating the polymer chain. Because AAPH is highly soluble in water, it is an especially useful initiator for polymerization in aqueous solutions and for the synthesis of water-soluble polymers. guidechem.com It has been employed as a source of model peroxyl radicals in numerous studies to investigate the oxidation of biological molecules and the efficacy of antioxidants. researchgate.net

The function of a cross-linking agent is to form covalent or ionic bonds that link separate polymer chains together, creating a three-dimensional network. researchgate.net This process increases the material's strength and rigidity. Based on its chemical structure and reactivity, 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) functions as a radical initiator, not a cross-linking agent. An initiator's role is to start the growth of a polymer chain, whereas a cross-linking agent is typically a molecule with at least two functional groups that can each attach to a different polymer chain.

In the specific context of polyurethane foams, their synthesis involves the reaction of polyols with isocyanates, a process facilitated by catalysts and blowing agents. rsc.orgmdpi.com Amine-based compounds are often used as catalysts in this process, but this is a distinct function from cross-linking. acs.orggoogle.com While amidine groups can participate in forming ionic cross-links in supramolecular polymers or protein structures, this is not the mechanism by which polyurethane foams are produced, and 2-Methylpropanimidamide or its azo derivative AAPH are not used as cross-linking agents in these industrial processes. researchgate.netacs.org

| Temperature (°C) | Half-Life (t½) in Water |

| 45 | 430 hours |

| 56 | 100 hours |

| 65 | 25 hours |

| 80 | 3.6 hours |

| 100 | 0.3 hours |

| This interactive table provides representative data on the thermal decomposition of AAPH, illustrating the strong dependence of its radical generation rate on temperature. |

Precursor for Advanced Materials

A precursor is a compound that participates in a chemical reaction that produces another compound. In this sense, polymers containing the amidine functionality can be considered precursors to advanced materials. For example, a polymer functionalized with amidine groups is a precursor to a solid sorbent material for carbon capture. tennessee.edu The synthesis of such a polymer creates the backbone, and the amidine groups provide the functionality for the final application. Similarly, preparing polyamidines and carboxy-terminated polymers makes them precursors for supramolecular networks that form through the spontaneous self-assembly of the amidinium-carboxylate salt bridges. researchgate.net These materials exhibit advanced properties like high viscosity and network formation without the need for covalent cross-linking. researchgate.net

Synthesis of Metal Chelators

The amidine functional group, characterized by the R-C(=NH)NH₂ moiety, is known to act as a ligand in the formation of metal complexes. nih.gov Simple amidines can coordinate with various metal ions through the lone pair of electrons on their nitrogen atoms. This coordination ability is the fundamental principle behind their potential use as metal chelators.

In the context of 2-Methylpropanimidamide, its isopropyl group ( (CH₃)₂CH- ) is an electron-donating group, which could potentially enhance the electron density on the nitrogen atoms of the amidine group. This increased electron density might, in theory, lead to stronger coordination with metal ions compared to unsubstituted amidines.

General Principles of Amidine-Based Metal Chelation:

Coordination Modes: Amidines can act as monodentate or bidentate ligands. As a monodentate ligand, it would bind to a metal ion through one of its nitrogen atoms. In a bidentate fashion, both nitrogen atoms could coordinate to the same metal center, forming a stable chelate ring.

Influence of Substituents: The nature of the substituent on the amidine carbon (the isopropyl group in this case) can influence the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complex.

A survey of the literature did not yield specific studies on the synthesis of metal chelators derived from 2-Methylpropanimidamide. Research in this area tends to focus on more complex poly-amidine structures or amidines incorporated into larger molecular scaffolds to achieve high chelation efficiency and selectivity for specific metal ions.

Table 1: Potential Metal Coordination with 2-Methylpropanimidamide (Theoretical)

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Copper (II) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Zinc (II) | Tetrahedral or Octahedral | Lewis acid catalysis, Luminescent materials |

| Nickel (II) | Square Planar or Octahedral | Catalysis, Magnetic materials |

| Cobalt (II) | Tetrahedral or Octahedral | Catalysis, Pigments |

This table is a theoretical representation of potential coordination and applications based on the general chemistry of amidine ligands and is not based on experimental data for 2-Methylpropanimidamide.

Development of Supramolecular Polymeric Networks

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies from smaller molecular building blocks. osti.gov The amidine functional group is an excellent candidate for forming strong and directional hydrogen bonds, making it a valuable motif in the design of supramolecular structures.

2-Methylpropanimidamide possesses both hydrogen bond donors (the -NH₂ and =NH groups) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows it to participate in various hydrogen-bonding patterns, such as the formation of dimeric structures or extended one-, two-, or three-dimensional networks.

Role of Hydrogen Bonding in Amidine-Based Supramolecular Assemblies:

Dimerization: Two amidine molecules can form a stable, hydrogen-bonded dimer.

Chain Formation: Through a repeating pattern of hydrogen bonds, amidine-containing molecules can self-assemble into linear chains.

Network Formation: If the molecule contains multiple amidine groups or other complementary hydrogen bonding sites, more complex, higher-order networks can be formed.

Despite these promising characteristics, a search of the scientific literature did not uncover any specific research on the use of 2-Methylpropanimidamide as a building block for the development of supramolecular polymeric networks. The field of supramolecular polymers typically utilizes more complex, functionalized molecules to achieve the desired material properties and functionalities.

Table 2: Potential Supramolecular Interactions of 2-Methylpropanimidamide (Theoretical)

| Interaction Type | Description | Potential Outcome |

| N-H···N Hydrogen Bond | The hydrogen atoms of the -NH₂ and =NH groups can form hydrogen bonds with the nitrogen atoms of adjacent molecules. | Formation of dimers, linear chains, or extended networks. |

| Steric Interactions | The bulky isopropyl group can influence the spatial arrangement of molecules in the solid state. | Control over the dimensionality and porosity of the supramolecular assembly. |

This table outlines the theoretical potential for supramolecular interactions involving 2-Methylpropanimidamide based on the known behavior of amidine functional groups and is not based on specific experimental findings for this compound.

Based on a thorough review of the available scientific literature, there is no specific information linking the chemical compound "2-Methylpropanimidamide" to the detailed biological activities and potential anticancer mechanisms outlined in the request.

The provided search results consistently refer to a related but different compound, 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH) . This compound is a well-documented laboratory tool used to generate free radicals and induce oxidative stress for research purposes. It is not investigated as a therapeutic agent itself but rather as a means to study the effects of oxidative stress and the efficacy of antioxidants.

Furthermore, searches for the anticancer properties, effects on colorectal cancer cells like DLD-1, or synergistic activity with cisplatin for "2-Methylpropanimidamide" did not yield any relevant research findings. The topics in the requested outline, such as the induction of apoptosis and modulation of cellular pathways, are general areas of cancer research but are not specifically associated with "2-Methylpropanimidamide" in the scientific literature found.

Therefore, it is not possible to generate a scientifically accurate article on "2-Methylpropanimidamide" that adheres to the provided outline, as the foundational research data does not appear to be available.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activities and Resistance Combat

Although specific studies on 2-Methylpropanimidamide are lacking, the general class of amidine-containing compounds has emerged as a promising area of research for the development of new antimicrobial agents, including those effective against antibiotic-resistant strains.

Research into various amidine derivatives has demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural diversity within the amidine class allows for modifications that can enhance their antibacterial spectrum and potency. Studies have shown that certain synthetic amidine compounds exhibit significant activity against a range of bacterial pathogens.

Below is a table summarizing the general antimicrobial potential of some amidine derivatives as reported in scientific literature.

| Amidine Derivative Class | Gram-Positive Activity | Gram-Negative Activity |

| Aromatic Diamidines | Often potent activity | Variable activity |

| Heterocyclic Amidines | Demonstrated activity | Demonstrated activity |

| Aliphatic Amidines | Less commonly studied | Less commonly studied |

A significant focus of research on amidine compounds is their potential to combat antibiotic-resistant bacteria, a growing global health threat. Several studies have highlighted the efficacy of novel amidine derivatives against multidrug-resistant organisms, including Methicillin-resistant Staphylococcus aureus (MRSA) and, in some instances, Vancomycin-resistant Staphylococcus aureus (VRSA). The amidine moiety is being explored as a key pharmacophore in the design of new molecules to overcome existing resistance mechanisms.

The table below illustrates the potential of certain classes of amidine compounds against resistant bacterial strains, based on findings in medicinal chemistry research.

| Amidine Derivative | Resistant Strain | Reported Activity |

| Novel Diamidine Analogs | MRSA | Potent inhibitory activity |

| Substituted Benzamidines | MRSA | Moderate to good activity |

| Imidazoline-containing compounds | VRE (Vancomycin-resistant Enterococcus) | Investigational activity |

Influence of Structural Modifications on Antimicrobial Potency

The antimicrobial potential of compounds derived from 2-Methylpropanimidamide is significantly influenced by structural alterations to the core molecule. Research into related N-substituted imides has demonstrated that modifications to the substituents can dramatically impact antimicrobial efficacy. For instance, studies on N-substituted maleimides have shown that compounds with alkyl substituents exhibit higher antibacterial activity compared to their aromatic counterparts, with Minimum Inhibitory Concentration (MIC) values often in the range of 8-32 µg/ml against bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov Conversely, succinimide (B58015) derivatives show comparatively little to no activity. nih.gov This suggests that the nature of the substituent attached to the nitrogen of the imide, which can be conceptually related to the amidine nitrogen, plays a crucial role in determining the antimicrobial spectrum and potency.

Interactive Data Table: Antimicrobial Activity of N-Substituted Imides

| Compound Type | Substituent Type | Target Bacteria | MIC (µg/ml) |

|---|---|---|---|

| Maleimide | Alkyl | S. aureus, E. faecalis | 8-32 |

| Maleimide | Aromatic | S. aureus, E. faecalis | >32 |

Therapeutic Development and Drug Synthesis

The amidine functional group is a recurring motif in a variety of therapeutic agents. Consequently, 2-Methylpropanimidamide serves as a valuable building block and conceptual model in the synthesis and development of new drugs.

Precursor for Drug Synthesis

While direct evidence of 2-Methylpropanimidamide as a precursor for specific, named drugs is not extensively documented in publicly available literature, its structural relative, 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (B599025), is utilized in chemical synthesis. chemicalbook.com The amidine functionality is a key component in many pharmacologically active molecules, and the principles of its reactivity are fundamental to the synthesis of various therapeutic agents. The synthesis of N-substituted imides, for example, involves cyclization reactions that are conceptually similar to the formation of more complex heterocyclic systems found in many drugs. nih.gov

Amidine-Containing Compounds in Combating Leishmaniasis

Leishmaniasis, a parasitic disease, is a significant global health concern. nih.gov The amidine functional group is a cornerstone in the development of antileishmanial drugs. Pentamidine, a well-known aromatic diamidine, has been a part of the therapeutic arsenal (B13267) against this disease, although its use is associated with notable side effects. nih.gov The search for new, safer, and more effective treatments has led to the exploration of a wide range of amidine derivatives. These compounds are of interest due to their potential to interact with parasitic DNA and other cellular targets. nih.gov While specific studies focusing solely on 2-Methylpropanimidamide in this context are limited, the broader research on amidines provides a strong rationale for investigating its potential derivatives as antileishmanial agents.

Development of Inhibitors for Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgnih.gov Overproduction of NO by the inducible isoform of NOS (iNOS) is implicated in various inflammatory and pathological conditions. nih.govsigmaaldrich.com Consequently, the development of selective iNOS inhibitors is a significant area of pharmaceutical research. medchemexpress.com The amidine group, due to its structural similarity to the guanidino group of the natural substrate L-arginine, is a key pharmacophore in many NOS inhibitors. nih.gov Researchers have synthesized and evaluated numerous amidine-containing compounds for their ability to selectively inhibit iNOS. nih.gov While direct studies on 2-Methylpropanimidamide as a NOS inhibitor are not prominent, the extensive research on other amidine-based inhibitors provides a framework for the potential design of 2-Methylpropanimidamide derivatives with this activity. The core principle involves designing molecules that can fit into the active site of the enzyme and interact with key residues. nih.gov

Model Compound in Biochemical Research

The chemical properties of 2-Methylpropanimidamide and its derivatives make them useful tools for studying fundamental biochemical processes, particularly those involving oxidative stress.

Studies Involving Oxidative Injury and Stress

A closely related compound, 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (AAPH), is widely used as a free radical generator to induce oxidative stress in experimental models. wikipedia.orgplos.org AAPH thermally decomposes to produce peroxyl radicals, which can then initiate oxidative damage to lipids, proteins, and other biomolecules. nih.gov This induced oxidative stress allows researchers to study the mechanisms of cellular damage and to evaluate the efficacy of antioxidant compounds. nih.gov For instance, AAPH-induced oxidative stress in duck myofibrillar protein isolates has been shown to alter their gel properties, demonstrating the impact of oxidation on food quality. nih.gov In cellular models, AAPH is used to induce hepatic redox imbalance to test the protective effects of antioxidants like rutin. nih.gov While 2-Methylpropanimidamide itself is not the radical generator, the study of AAPH provides significant insight into the types of oxidative damage that can be initiated by molecules with a similar core structure, making it a relevant model system for understanding oxidative injury. mdpi.com

Role in Investigating Azo Compounds in Biological Systems

While 2-Methylpropanimidamide itself is not directly used to investigate azo compounds, a closely related azo compound containing this moiety, 2,2'-Azobis(2-methylpropanimidamide) dihydrochloride (AAPH), serves as a significant tool in biological research. wikipedia.org AAPH is a water-soluble azo compound that is widely utilized as a free-radical generator. wikipedia.orgresearchgate.net Its primary role in investigating biological systems is not as a subject of metabolic study, but rather as an initiator of oxidative stress, allowing researchers to explore the mechanisms of antioxidant defense and the oxidative stability of biological molecules and pharmaceutical agents. wikipedia.orgfrontiersin.org

The utility of AAPH in biological research stems from its predictable, temperature-dependent decomposition. Upon heating, the azo group (-N=N-) in AAPH undergoes homolytic cleavage to generate nitrogen gas and two carbon-centered radicals. researchgate.net In the presence of oxygen, these radicals are rapidly converted to peroxyl radicals, which are key reactive oxygen species (ROS) involved in oxidative damage in biological systems. researchgate.net This controlled generation of free radicals makes AAPH a valuable model compound for inducing oxidative stress in a variety of experimental settings, from in vitro chemical assays to cell culture and animal models. frontiersin.org

Research utilizing AAPH has been instrumental in evaluating the efficacy of antioxidant compounds. wikipedia.org By inducing a constant and measurable flux of free radicals, AAPH provides a standardized method to assess the free-radical-scavenging activity of natural and synthetic antioxidants. frontiersin.org For example, it has been used in experiments to study the antioxidant effects of phenolic compounds on linoleic acid, revealing both synergistic and antagonistic interactions between different antioxidant mixtures. wikipedia.org

Furthermore, AAPH is employed to investigate the oxidative stability of drugs and biological macromolecules. wikipedia.org By exposing proteins, lipids, and other cellular components to AAPH-generated radicals, scientists can study the resulting oxidative damage and the protective effects of various therapeutic agents. wikipedia.orgfrontiersin.org This approach is crucial in pharmaceutical research for assessing the susceptibility of new drug candidates to oxidative degradation. wikipedia.org In cellular studies, AAPH-induced oxidative stress can be used to explore the cellular responses to damage, including signaling pathways, enzyme activation, and apoptosis.

The table below summarizes key research findings and applications of AAPH in biological investigations.

| Research Area | Experimental System | Key Findings |

| Antioxidant Efficacy | In vitro assay with linoleic acid | Demonstrated synergistic and antagonistic effects of binary mixtures of natural phenolic compounds in preventing oxidation. wikipedia.org |

| Drug Stability | Pharmaceutical research | Used as a reagent to evaluate the oxidative stability of drugs by initiating oxidation via both nucleophilic and free radical mechanisms. wikipedia.org |

| Oxidative Stress Modeling | Rat models | AAPH administration was shown to induce lung functional, inflammatory, and histological impairments, serving as a model for oxidative stress-related lung injury. frontiersin.org |

| Cellular Oxidative Damage | In vitro studies | Used to induce hemolysis in human erythrocytes and lipid peroxidation in rat thymocytes and liver, providing a model to study cellular damage. frontiersin.org |

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations for Reaction Mechanisms

Quantum-chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates. For amidine derivatives, these methods have been instrumental in understanding their reactivity in various chemical transformations.

One significant area of study has been the reaction of amidines with heterocyclic compounds. For instance, the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines to form pyrimidines and 1,3,5-triazines, respectively, has been investigated through a combination of experimental and computational methods. nih.govacs.orgresearchgate.net These studies have revealed that the reaction proceeds through an addition/N2 elimination/cyclization pathway, rather than a conventional Diels-Alder reaction. nih.govacs.orgresearchgate.net The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring. nih.govacs.orgresearchgate.net

Computational investigations, often employing Density Functional Theory (DFT), have been crucial in mapping out the potential energy surfaces for these reactions. nih.govacs.org These calculations have helped to determine the activation energies for different proposed pathways, thereby supporting the experimentally observed mechanism. nih.govacs.org For example, in the reaction between a tetrazine and an amidine, the free energy barrier for the initial nucleophilic attack was calculated to be significantly lower than that for a competing Diels-Alder pathway. nih.gov

| Reaction Type | Computational Method | Key Findings | Reference |

| Amidine with 1,2,3-Triazines | DFT (M06-2X) | Proceeds via addition/N2 elimination/cyclization pathway. | nih.govacs.orgresearchgate.net |

| Amidine with 1,2,3,5-Tetrazines | DFT (M06-2X) | Nucleophilic attack of amidine is the rate-limiting step. | nih.govacs.orgresearchgate.net |

| Ir(III)-catalyzed amidation | DFT | C8-amidation is favored due to lower activation energy. | acs.org |